molecular formula C8H11NOS B13004767 2-Methoxy-5-(methylthio)aniline

2-Methoxy-5-(methylthio)aniline

Cat. No.: B13004767
M. Wt: 169.25 g/mol
InChI Key: UCVUAHCQMOTWLC-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methylthio)aniline is an aromatic amine with the molecular formula C8H11NOS. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by methoxy and methylthio groups at the 2 and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methylthio)aniline can be achieved through several methods. One common approach involves the methylation of 2-(methylthio)aniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as the base .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products. The use of environmentally benign reagents and conditions is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methylthio)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Methoxy-5-(methylthio)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methylthio)aniline involves its interaction with various molecular targets and pathways. The methoxy and methylthio groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-methoxy-5-methylsulfanylaniline

InChI

InChI=1S/C8H11NOS/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5H,9H2,1-2H3

InChI Key

UCVUAHCQMOTWLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SC)N

Origin of Product

United States

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